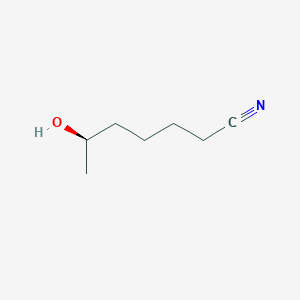
(6R)-6-Hydroxyheptanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-6-Hydroxyheptanenitrile: is an organic compound with the molecular formula C7H13NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-Hydroxyheptanenitrile typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 6-cyano-2-hexanone using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and high efficiency. The use of chiral catalysts in these reactors is crucial for maintaining the desired stereochemistry.
Analyse Chemischer Reaktionen
Types of Reactions: (6R)-6-Hydroxyheptanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.
Major Products Formed:
Oxidation: Formation of 6-oxoheptanenitrile or 6-carboxyheptanenitrile.
Reduction: Formation of 6-aminoheptanol.
Substitution: Formation of 6-chloroheptanenitrile or 6-bromoheptanenitrile.
Wissenschaftliche Forschungsanwendungen
Chemistry: (6R)-6-Hydroxyheptanenitrile is used as a chiral building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a precursor for the synthesis of biologically active compounds, such as amino acids and peptides.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chiral nature makes it a valuable intermediate in the synthesis of optically active compounds.
Wirkmechanismus
The mechanism of action of (6R)-6-Hydroxyheptanenitrile depends on its specific application. In chemical reactions, its hydroxyl and nitrile groups can participate in various transformations, leading to the formation of new compounds. In biological systems, the compound may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.
Molecular Targets and Pathways:
Enzymes: this compound can be a substrate for enzymes involved in oxidation-reduction reactions.
Receptors: The compound or its derivatives may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(6S)-6-Hydroxyheptanenitrile: The enantiomer of (6R)-6-Hydroxyheptanenitrile, with opposite stereochemistry.
6-Hydroxyhexanenitrile: A similar compound with one less carbon atom in the chain.
6-Hydroxyheptanoic acid: A compound with a carboxylic acid group instead of a nitrile group.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
By understanding the properties, preparation methods, and applications of this compound, researchers can harness its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
189108-45-0 |
|---|---|
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(6R)-6-hydroxyheptanenitrile |
InChI |
InChI=1S/C7H13NO/c1-7(9)5-3-2-4-6-8/h7,9H,2-5H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
JFVSMWVMWJLBJW-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](CCCCC#N)O |
Kanonische SMILES |
CC(CCCCC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


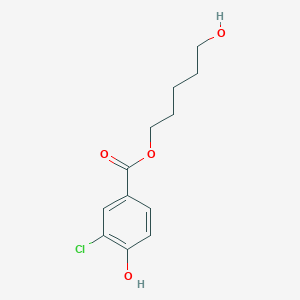
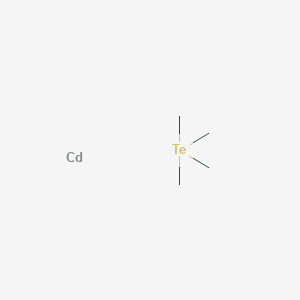

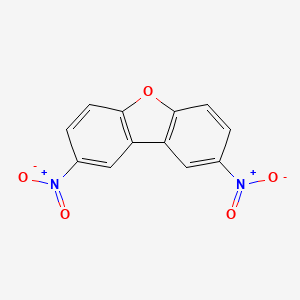
![3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12551629.png)
methanone](/img/structure/B12551631.png)

![2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine](/img/structure/B12551652.png)
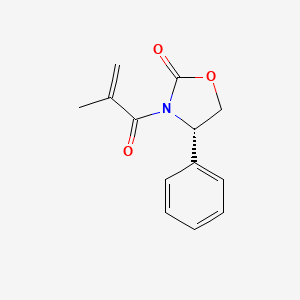
![6-(4-Chlorophenyl)-3-phenyl[1,3]thiazolo[4,5-e][1,2,4]triazine](/img/structure/B12551668.png)

![3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B12551673.png)
![1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12551681.png)

